![molecular formula C20H27N7O4 B11707304 2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11707304.png)
2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE is a complex organic compound with a unique structure that includes a triazine ring substituted with morpholine groups and a hydrazone linkage to a dimethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE typically involves the following steps:
Formation of the Hydrazone Linkage: The reaction between 3,4-dimethoxybenzaldehyde and hydrazine hydrate forms the hydrazone intermediate.
Cyclization to Form the Triazine Ring: The hydrazone intermediate is then reacted with cyanuric chloride under basic conditions to form the triazine ring.
Substitution with Morpholine Groups: Finally, the triazine ring is substituted with morpholine groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine.
Substitution: The morpholine groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the triazine ring, while reduction may produce hydrazine derivatives.
Scientific Research Applications
2-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Chemical Research: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE involves its interaction with molecular targets such as enzymes or receptors. The hydrazone linkage and triazine ring can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A compound with a similar dimethoxyphenyl moiety but different functional groups.
3,4-Dimethoxyphenylacetic acid: Another compound with a dimethoxyphenyl group, used in different chemical contexts.
3,4-Dimethoxybenzaldehyde: A precursor in the synthesis of the target compound.
Uniqueness
2-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE is unique due to its combination of a triazine ring, morpholine groups, and a hydrazone linkage. This structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Properties
Molecular Formula |
C20H27N7O4 |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C20H27N7O4/c1-28-16-4-3-15(13-17(16)29-2)14-21-25-18-22-19(26-5-9-30-10-6-26)24-20(23-18)27-7-11-31-12-8-27/h3-4,13-14H,5-12H2,1-2H3,(H,22,23,24,25)/b21-14+ |
InChI Key |
ABNYMCRMPVKLKV-KGENOOAVSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


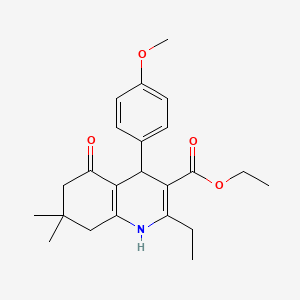
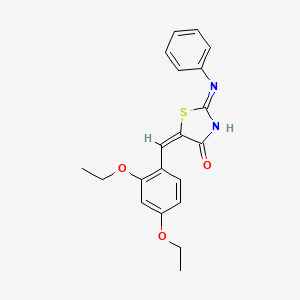
![2-[(2E)-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11707234.png)
![6,9,17,20,25-Pentaoxa-1,3,12,14-tetraazabicyclo[12.8.5]heptacosane-2,13-dithione](/img/structure/B11707241.png)
![2-[2-oxo-2-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11707244.png)
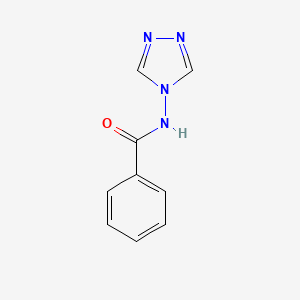
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11707254.png)
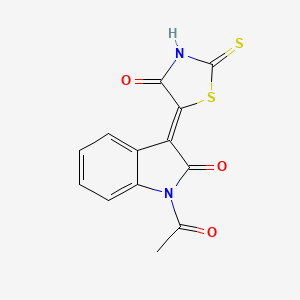
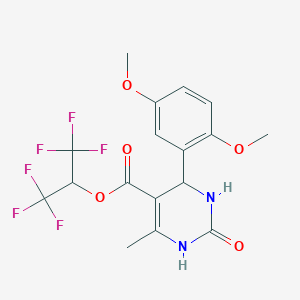
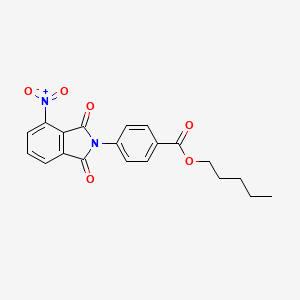
![4-Bromo-2-{(E)-[(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)imino]methyl}phenol](/img/structure/B11707281.png)
![N-(5-{2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-2-oxoethyl}-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide](/img/structure/B11707285.png)
![Bis(2,2,3,3-tetrafluoropropyl) 2,2'-{[(4-methylphenyl)sulfonyl]imino}diethanesulfonate](/img/structure/B11707299.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11707306.png)
